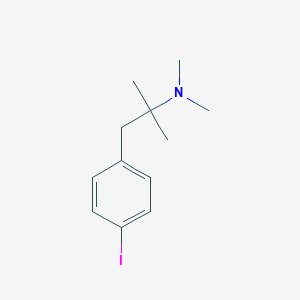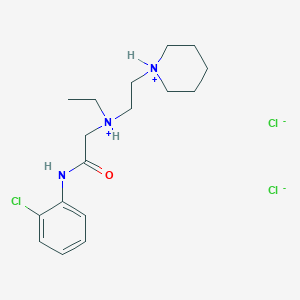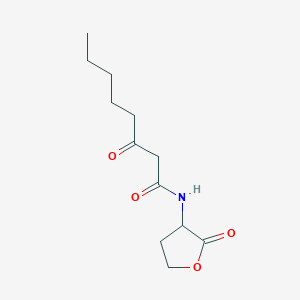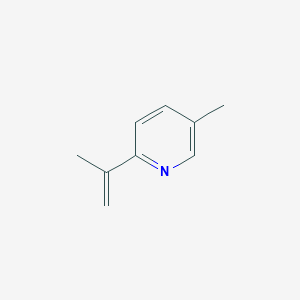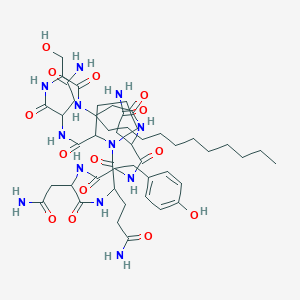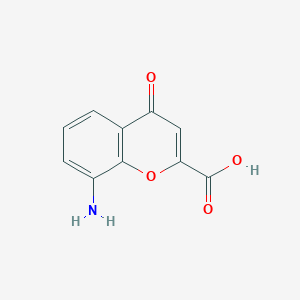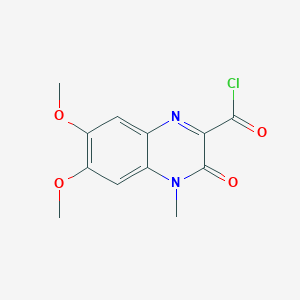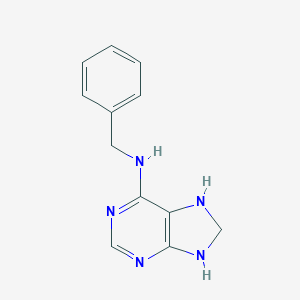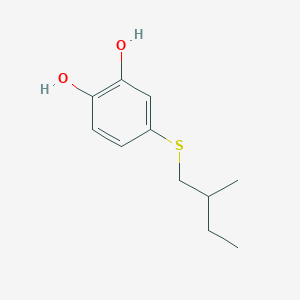
Methyl-2-butylmercapto-4-catechol
説明
Methyl-2-butylmercapto-4-catechol (MBCM) is a chemical compound that belongs to the catecholamine family. It is widely used in scientific research for its ability to inhibit the oxidation of dopamine. MBCM has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.
作用機序
Methyl-2-butylmercapto-4-catechol inhibits the oxidation of dopamine by binding to the catechol ring of dopamine and forming a stable complex. This complex prevents the oxidation of dopamine by blocking the access of oxygen to the catechol ring. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which further protects dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine in the brain and improve motor function. This compound has also been shown to increase the levels of glutathione, a key antioxidant molecule, in the brain. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
Methyl-2-butylmercapto-4-catechol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive compared to other catecholamine inhibitors. However, there are some limitations to the use of this compound in lab experiments. This compound has a strong odor that can be unpleasant to work with. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experimental protocols.
将来の方向性
There are several future directions for the use of Methyl-2-butylmercapto-4-catechol in scientific research. One potential application is in the treatment of Parkinson's disease and other neurodegenerative diseases. This compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathogenesis of these diseases. Additionally, this compound may have potential applications in the treatment of other disorders that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to explore the full potential of this compound in these areas.
科学的研究の応用
Methyl-2-butylmercapto-4-catechol is widely used in scientific research for its ability to inhibit the oxidation of dopamine. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, mood, and motivation. Oxidative stress, which is the imbalance between the production of reactive oxygen species and the body's antioxidant defense system, has been implicated in the pathogenesis of Parkinson's disease and other neurological disorders. This compound has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function.
特性
CAS番号 |
100469-46-3 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC名 |
4-(2-methylbutylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2S/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,12-13H,3,7H2,1-2H3 |
InChIキー |
FDSKJEWQSXGEEZ-UHFFFAOYSA-N |
SMILES |
CCC(C)CSC1=CC(=C(C=C1)O)O |
正規SMILES |
CCC(C)CSC1=CC(=C(C=C1)O)O |
同義語 |
EP 10045 EP-10045 methyl-2-butylmercapto-4-catechol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

